Cas no 1212809-75-0 ((2S)-2-amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol)

(2S)-2-amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol structure
1212809-75-0 structure
Product name:(2S)-2-amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol
CAS No:1212809-75-0
MF:C9H12N2O4
Molecular Weight:212.202582359314
CID:6147461
PubChem ID:66514719

(2S)-2-amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (2S)-2-amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol
    • EN300-1841524
    • (s)-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol
    • AKOS015929230
    • CS-0352954
    • 1212809-75-0
    • インチ: 1S/C9H12N2O4/c1-15-8-4-2-3-6(7(10)5-12)9(8)11(13)14/h2-4,7,12H,5,10H2,1H3/t7-/m1/s1
    • InChIKey: PKJJHYMAVRAYRE-SSDOTTSWSA-N
    • SMILES: O(C)C1=CC=CC(=C1[N+](=O)[O-])[C@@H](CO)N

計算された属性

  • 精确分子量: 212.07970687g/mol
  • 同位素质量: 212.07970687g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 219
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 101Ų
  • XLogP3: -0.1

(2S)-2-amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1841524-10.0g
(2S)-2-amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol
1212809-75-0
10g
$6697.0 2023-06-03
Enamine
EN300-1841524-0.05g
(2S)-2-amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol
1212809-75-0
0.05g
$1308.0 2023-09-19
Enamine
EN300-1841524-0.25g
(2S)-2-amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol
1212809-75-0
0.25g
$1432.0 2023-09-19
Enamine
EN300-1841524-2.5g
(2S)-2-amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol
1212809-75-0
2.5g
$3051.0 2023-09-19
Enamine
EN300-1841524-1g
(2S)-2-amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol
1212809-75-0
1g
$1557.0 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1423624-50mg
(s)-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol
1212809-75-0 98%
50mg
¥35316.00 2024-08-09
Enamine
EN300-1841524-5.0g
(2S)-2-amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol
1212809-75-0
5g
$4517.0 2023-06-03
Enamine
EN300-1841524-0.1g
(2S)-2-amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol
1212809-75-0
0.1g
$1371.0 2023-09-19
Enamine
EN300-1841524-1.0g
(2S)-2-amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol
1212809-75-0
1g
$1557.0 2023-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1423624-100mg
(s)-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol
1212809-75-0 98%
100mg
¥37011.00 2024-08-09

(2S)-2-amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol 関連文献

(2S)-2-amino-2-(3-methoxy-2-nitrophenyl)ethan-1-olに関する追加情報

Latest Research Insights on (2S)-2-amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol (CAS: 1212809-75-0) in Chemical Biology and Pharmaceutical Applications

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of (2S)-2-amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol (CAS: 1212809-75-0) as a versatile intermediate in drug discovery and development. This chiral amino alcohol derivative has garnered attention due to its potential applications in the synthesis of bioactive molecules, particularly in the context of targeted therapies and enzyme inhibition. The compound's unique structural features, including the nitro and methoxy substituents on the aromatic ring, contribute to its reactivity and binding affinity, making it a valuable scaffold for medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of (2S)-2-amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol as a precursor in the synthesis of novel kinase inhibitors. The research demonstrated that the compound's chiral center and aromatic nitro group play a critical role in modulating selectivity against specific kinase isoforms. Molecular docking simulations revealed that derivatives of this compound exhibit high binding affinity to the ATP-binding pockets of target kinases, suggesting its potential in oncology drug development.

Further investigations into the pharmacological properties of (2S)-2-amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol have revealed its utility in prodrug design. A recent patent application (WO2023056789) describes its incorporation into ester-based prodrugs aimed at improving the bioavailability of poorly soluble therapeutics. The nitro group's reducibility under physiological conditions enables controlled drug release, while the methoxy group enhances metabolic stability. This dual functionality positions the compound as a promising candidate for optimizing drug delivery systems.

Analytical chemistry studies have also advanced our understanding of this compound's physicochemical characteristics. High-performance liquid chromatography (HPLC) methods with chiral stationary phases have been developed to achieve >99% enantiomeric purity of (2S)-2-amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol, as reported in a 2024 Analytical and Bioanalytical Chemistry publication. These methodological improvements are crucial for ensuring the reproducibility of pharmacological studies and meeting regulatory requirements for drug development.

The safety profile of (2S)-2-amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol has been evaluated in recent toxicology studies. Acute toxicity testing in rodent models (LD50 > 500 mg/kg) and Ames tests for mutagenicity have shown favorable results, supporting its further development as a pharmaceutical intermediate. However, researchers caution that the nitro group may require structural modification in final drug candidates to minimize potential genotoxicity concerns, as noted in a 2023 review article in Chemical Research in Toxicology.

Looking forward, the pharmaceutical industry is showing increased interest in scaling up the synthesis of (2S)-2-amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol. A 2024 process chemistry report describes a continuous flow synthesis approach that achieves 85% yield with significantly reduced reaction times compared to batch processes. This technological advancement addresses one of the key challenges in utilizing this compound for large-scale drug production, potentially accelerating its adoption in commercial pharmaceutical applications.

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